N,N'-bis(3-methoxyphenyl)dodecanediamide
Description
N,N'-bis(3-methoxyphenyl)dodecanediamide is a symmetrical diamide compound featuring a 12-carbon aliphatic chain (dodecanediamide) flanked by two 3-methoxyphenyl groups. The methoxy groups contribute electron-donating effects and influence solubility, while the long aliphatic chain enhances lipophilicity, a critical factor in membrane permeability and biological interactions .
Properties
Molecular Formula |
C26H36N2O4 |
|---|---|
Molecular Weight |
440.6g/mol |
IUPAC Name |
N,N'-bis(3-methoxyphenyl)dodecanediamide |
InChI |
InChI=1S/C26H36N2O4/c1-31-23-15-11-13-21(19-23)27-25(29)17-9-7-5-3-4-6-8-10-18-26(30)28-22-14-12-16-24(20-22)32-2/h11-16,19-20H,3-10,17-18H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
NMDGPLOCQUZMCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCCCCCCCCCC(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCCCCCCCCC(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Comparative Features
| Compound | Backbone/Chain Length | Functional Groups | Key Properties | Applications |
|---|---|---|---|---|
| N,N'-bis(3-methoxyphenyl)dodecanediamide | 12-carbon aliphatic | Amide, 3-methoxyphenyl | High lipophilicity, moderate rigidity | Polymers, enzyme inhibitors |
| N,N'-bis(3-methoxyphenyl)oxamide | 2-carbon oxamide | Amide, 3-methoxyphenyl | Rigid, lower lipophilicity | Polymer precursors |
| Iron(III) Schiff base complex | Ethylenediamine | Schiff base, Fe³⁺ | Redox-active, lipophilic | Anticancer agents |
| 1,2-bis(3-methoxyphenyl)ethan-1-amine | Ethylene | Amine, 3-methoxyphenyl | Basic, reactive | Pharmaceutical intermediates |
| N,N'-bis[(3,4-Dichlorophenyl)methyl]ethanediamide | 2-carbon aliphatic | Amide, dichlorophenyl | Electron-withdrawing, hydrophobic | Antimicrobial agents |
Research Findings and Implications
- Lipophilicity and Bioactivity : The 12-carbon chain in this compound likely enhances cellular uptake compared to shorter analogs, making it suitable for drug delivery .
- Thermal Stability : Aromatic backbones (e.g., isophthalamide) improve thermal resistance, whereas aliphatic chains offer flexibility for dynamic interactions .
- Targeted Applications : Schiff base complexes leverage metal coordination for specific anticancer mechanisms, while rigid cage structures address efflux pump resistance .
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